5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a pyrazole-derived compound characterized by a chloro substituent at position 5, a methyl group at position 3, and a 4-methylbenzyl group at position 1 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound is synthesized via the Vilsmeier-Haack reaction, a method widely used for formylating aromatic systems . Its structural features are confirmed by X-ray crystallography, with bond lengths and angles consistent with related pyrazole derivatives .
Pyrazole derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Properties
IUPAC Name |
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-5-11(6-4-9)7-16-13(14)12(8-17)10(2)15-16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGXKDCIYEBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322469 | |
| Record name | 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882140-34-3 | |
| Record name | 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent alkylation.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound is being explored, particularly in the development of new pharmaceuticals
Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may have applications in the treatment of various diseases due to its unique chemical properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Key Observations:
The 4-chlorophenoxy substituent in analogs like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is associated with anti-inflammatory activity, likely due to electron-withdrawing effects that modulate receptor interactions .
Synthetic Flexibility :
- The aldehyde group at position 4 allows for further functionalization via condensation or nucleophilic addition. For example, oxime derivatives (e.g., O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime) exhibit enhanced insecticidal properties in related compounds .
Crystallographic Stability: Pyrazole derivatives with bulkier substituents (e.g., 4-methylbenzyl) exhibit distinct crystal packing patterns. Weak C–H···π interactions stabilize the lattice in analogs like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : The phenyl-substituted analog (5b) shows antimicrobial activity, whereas the target compound’s bioactivity remains underexplored. This highlights the need for targeted studies .
- Anti-inflammatory Potential: Compounds with 4-chlorophenoxy groups (e.g., ) demonstrate efficacy in reducing inflammation, suggesting that modifying the target compound’s substituents could yield similar results.
Stability and Reactivity
Biological Activity
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Chemical Formula : C13H13ClN2O
- Molecular Weight : 248.71 g/mol
- CAS Number : 882140-34-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyrazole ring. The basic structure can also be modified through condensation reactions to yield various derivatives with enhanced biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 - 0.25 | Bactericidal |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties. In experimental models, it exhibited a reduction in paw edema in carrageenan-induced inflammation assays. This suggests that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds based on the pyrazole scaffold have been tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing IC50 values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition.
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Pyrazole Derivatives |
| HepG2 | 4.98 - 14.65 | Pyrazole Derivatives |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Mechanism : It may modulate inflammatory pathways by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines.
- Anticancer Mechanism : The anticancer effects are likely due to the induction of apoptosis in cancer cells and inhibition of microtubule assembly, leading to cell cycle arrest.
Case Studies
A notable study focused on synthesizing a series of pyrazole derivatives for their biological evaluation, revealing that certain modifications could enhance their potency against various cancer types and bacterial strains. The findings suggest a structure–activity relationship (SAR) where specific substitutions on the pyrazole ring significantly affect biological efficacy.
Q & A
Biological Screening :
- Anticonvulsant Activity : Test in maximal electroshock (MES) and pentylenetetrazol (PTZ) models.
- Anti-inflammatory Assays : Use COX-2 inhibition protocols.
Example: Derivatives with 4-chlorophenoxy substituents showed 40–60% seizure inhibition in MES models .
Key Challenges and Solutions
- Crystal Packing Variability : Differences in unit cell parameters (Table 2) arise from substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenoxy). Use Hirshfeld surface analysis to quantify intermolecular interactions .
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1:1.2 aldehyde:phenol ratio) and use TLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
